5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine
Description
5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a pyridine derivative featuring a methyl group at the 5-position and an oxolane (tetrahydrofuran)-linked methoxy group at the 2-position. The oxolane moiety introduces a five-membered cyclic ether, enhancing solubility in organic solvents while maintaining moderate polarity. This compound is likely synthesized via etherification reactions, such as nucleophilic substitution or Mitsunobu coupling, to attach the oxolane-methoxy group to the pyridine core .
Properties
IUPAC Name |
5-methyl-2-(oxolan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-5-11(12-7-9)14-8-10-3-2-6-13-10/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZPKAUPIVQRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine attacks the oxirane, resulting in the formation of the oxolan-2-ylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxolan-2-ylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 5-Methyl-2-carboxypyridine.
Reduction: 5-Methyl-2-[(oxolan-2-yl)methoxy]piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethoxy group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with the target. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following pyridine derivatives share functional or positional similarities with the target compound:
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine ():
- Substituents : Methoxy at 3-position; 2-methyl-1,3-dioxolane at 5-position.
- Key Differences : The dioxolane ring (two oxygen atoms) increases polarity compared to the oxolane group. The substituent positions (3 vs. 2) alter electronic distribution on the pyridine ring.
2-Methoxy-5-methylpyridine (Simpler analog): Substituents: Methoxy at 2-position; methyl at 5-position.
(4-Methoxypyridin-2-yl)-methanol (): Substituents: Methanol at 2-position; methoxy at 4-position. Key Differences: Hydroxyl group introduces hydrogen-bonding capability, increasing aqueous solubility.
5-Methoxy-4-methylpyridin-3-amine•HCl ():
- Substituents : Methoxy at 5-position; methyl at 4-position; amine at 3-position.
- Key Differences : Amine group enhances basicity and reactivity, diverging from the neutral ether functionality of the target compound.
Physicochemical Properties
Predicted properties based on structural features:
| Compound Name | Molecular Weight (g/mol) | Predicted Solubility | Boiling Point Trend |
|---|---|---|---|
| 5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine | ~223 | Moderate in organic solvents | Higher (cyclic ether) |
| 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | ~237 | High in polar solvents | Moderate (polarity-driven) |
| 2-Methoxy-5-methylpyridine | ~123 | Low in water; high in organics | Lower (simpler structure) |
| (4-Methoxypyridin-2-yl)-methanol | ~155 | High in water (hydroxyl group) | Moderate (H-bonding) |
Q & A
Q. What are the recommended synthetic routes for 5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine?
A plausible synthetic pathway involves:
- Nitration and Reduction : Start with a pyridine precursor (e.g., 5-methyl-2-nitropyridine) and reduce the nitro group to an amine using iron powder in acidic methanol, as demonstrated in the synthesis of 5-amino-2-methoxypyridine .
- Functionalization : Introduce the oxolane (tetrahydrofuran) moiety via alkylation. For example, react the hydroxyl group of 2-hydroxymethyloxolane with the pyridine derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the methoxy linkage.
- Purification : Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC.
Q. How should researchers handle and store 5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine to ensure safety and stability?
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation by working in a fume hood with adequate ventilation .
- Storage : Keep the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture or oxidizing agents.
- Spill Management : Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. What strategies can optimize regioselectivity during the introduction of the oxolan-2-ylmethoxy group in pyridine derivatives?
- Protecting Groups : Use temporary protecting groups (e.g., Boc or acetyl) on the pyridine nitrogen to direct substitution to the desired position.
- Catalytic Control : Employ transition-metal catalysts (e.g., Pd or Cu) to enhance selectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling could anchor the oxolan moiety .
- Reaction Monitoring : Optimize temperature and solvent polarity (e.g., DMF vs. THF) to favor kinetic vs. thermodynamic products. Real-time monitoring via FTIR or NMR can guide adjustments .
Q. How can computational chemistry predict the reactivity of 5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes or receptors. The oxolan group’s stereoelectronic properties may influence binding affinity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Compare with experimental data (e.g., X-ray crystallography) to validate models .
- MD Simulations : Study conformational stability in aqueous vs. lipid environments to assess bioavailability .
Q. What analytical techniques resolve contradictions in spectral data for this compound?
- Multi-Technique Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, unexpected NMR peaks may arise from rotamers; variable-temperature NMR can distinguish these .
- Elemental Analysis : Confirm purity (>95%) to rule out impurities affecting spectral interpretations.
- X-ray Diffraction : Resolve stereochemical ambiguities by determining crystal structures .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
